2-(3-Bromobicyclo[1.1.1]Pentan-1-yl)-4,4-dimethyl-4,5-dihydrooxazole
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Overview
Description
2-(3-Bromobicyclo[111]Pentan-1-yl)-4,4-dimethyl-4,5-dihydrooxazole is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 2-(3-Bromobicyclo[1.1.1]Pentan-1-yl)-4,4-dimethyl-4,5-dihydrooxazole typically involves multiple steps. One common method includes the bromination of bicyclo[1.1.1]pentane followed by the formation of the oxazole ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The oxazole ring can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Bromobicyclo[1.1.1]Pentan-1-yl)-4,4-dimethyl-4,5-dihydrooxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: The unique structure of the compound makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used as a probe in biological studies to understand various biochemical pathways.
Mechanism of Action
The mechanism by which 2-(3-Bromobicyclo[1.1.1]Pentan-1-yl)-4,4-dimethyl-4,5-dihydrooxazole exerts its effects involves interactions with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(3-Bromobicyclo[1.1.1]Pentan-1-yl)-4,4-dimethyl-4,5-dihydrooxazole stands out due to its unique bicyclic structure and the presence of the oxazole ring. Similar compounds include:
- 2-(3-Bromobicyclo[1.1.1]Pentan-1-yl)-2,2-difluoroacetic acid
- 2-(3-Bromobicyclo[1.1.1]Pentan-1-yl)-2,2-difluoroacetonitrile
- 2-(3-Bromobicyclo[1.1.1]Pentan-1-yl)-1-phenylethan-1-one
These compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups, which can lead to different chemical properties and applications.
Properties
IUPAC Name |
2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-4,4-dimethyl-5H-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-8(2)6-13-7(12-8)9-3-10(11,4-9)5-9/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDACKOKCRKNNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C23CC(C2)(C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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